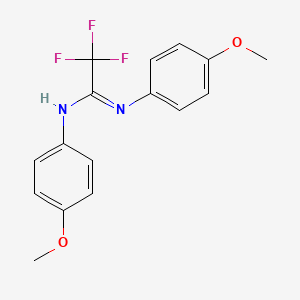
Ethanimidamide, 2,2,2-trifluoro-N,N'-bis(4-methoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanimidamide, 2,2,2-trifluoro-N,N’-bis(4-methoxyphenyl)- is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trifluoromethyl group and two methoxyphenyl groups, which contribute to its distinct chemical behavior and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanimidamide, 2,2,2-trifluoro-N,N’-bis(4-methoxyphenyl)- typically involves the reaction of 2,2,2-trifluoroethanamine with 4-methoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final compound.
Industrial Production Methods
In an industrial setting, the production of Ethanimidamide, 2,2,2-trifluoro-N,N’-bis(4-methoxyphenyl)- may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while ensuring consistent quality and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to achieve the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions
Ethanimidamide, 2,2,2-trifluoro-N,N’-bis(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The methoxy and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Ethanimidamide, 2,2,2-trifluoro-N,N’-bis(4-methoxyphenyl)- has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It serves as a probe or reagent in biochemical assays and studies.
Medicine: The compound is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ethanimidamide, 2,2,2-trifluoro-N,N’-bis(4-methoxyphenyl)- involves its interaction with molecular targets and pathways. The trifluoromethyl and methoxyphenyl groups contribute to its binding affinity and reactivity with specific enzymes or receptors. These interactions can modulate biological processes and lead to various effects, depending on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Ethanimidamide, 2,2,2-trifluoro-N-phenyl-: This compound shares the trifluoromethyl group but has a phenyl group instead of methoxyphenyl groups.
Ethanimidamide, 2,2,2-trifluoro-, Monohydrochloride: This derivative includes a hydrochloride group, which can alter its solubility and reactivity.
Uniqueness
Ethanimidamide, 2,2,2-trifluoro-N,N’-bis(4-methoxyphenyl)- is unique due to the presence of both trifluoromethyl and methoxyphenyl groups, which confer distinct chemical and physical properties
Propiedades
Número CAS |
137927-24-3 |
|---|---|
Fórmula molecular |
C16H15F3N2O2 |
Peso molecular |
324.30 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-N,N'-bis(4-methoxyphenyl)ethanimidamide |
InChI |
InChI=1S/C16H15F3N2O2/c1-22-13-7-3-11(4-8-13)20-15(16(17,18)19)21-12-5-9-14(23-2)10-6-12/h3-10H,1-2H3,(H,20,21) |
Clave InChI |
SQFSAFLJBGXAJY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)NC(=NC2=CC=C(C=C2)OC)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


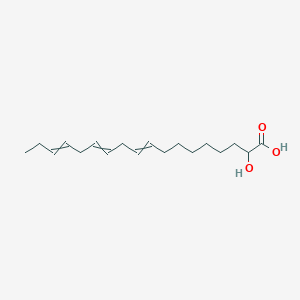
![3-Fluoro-4-propylphenyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14274524.png)

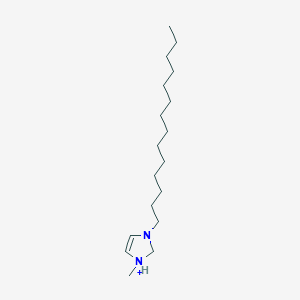
![([1,1'-Biphenyl]-4,4'-diyl)bis[di(propan-2-yl)phosphane]](/img/structure/B14274540.png)
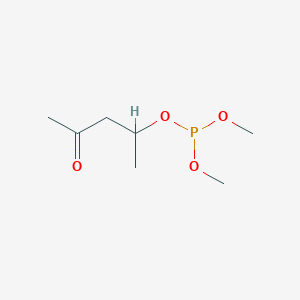
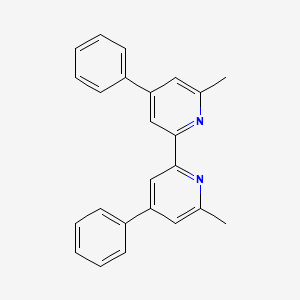
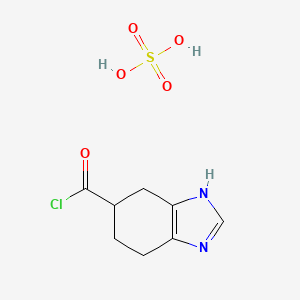

![N-[Cyano(1,3-dithian-2-ylidene)methyl]-N,2,2-trimethylpropanamide](/img/structure/B14274577.png)
![3,3'-{Ethene-1,2-diylbis[(5-azido-2,1-phenylene)sulfonyl]}di(propan-1-ol)](/img/structure/B14274580.png)
![Ethyl 4,4,4-trifluoro-3-[(trimethylsilyl)oxy]but-2-enoate](/img/structure/B14274581.png)
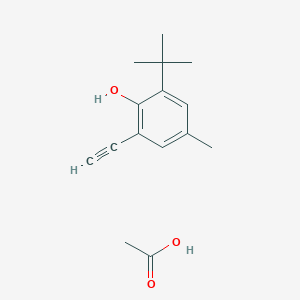
![N-[(4-Methylphenyl)methylidene]-P,P-diphenylphosphinic amide](/img/structure/B14274592.png)
